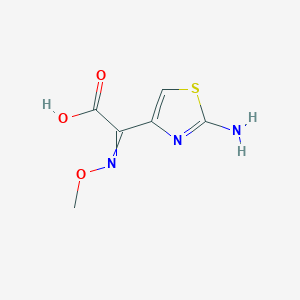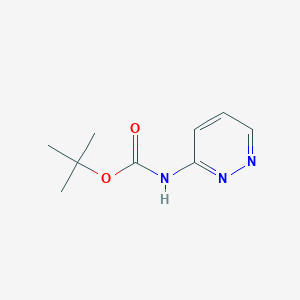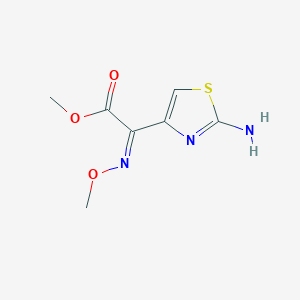
陶-氟伐酯
描述
Tau-fluvalinate is an insecticide used to control and kill a variety of pests. It is a synthetic pyrethroid, which is a type of insecticide derived from the naturally occurring pyrethrins. Tau-fluvalinate is a broad-spectrum insecticide, meaning it is effective against a wide range of insect species. It has been used for decades to control pests in agricultural, urban and industrial settings. Tau-fluvalinate is also used to control fleas, ticks, and other arthropods in veterinary applications.
科学研究应用
陶-氟伐酯是一种合成拟除虫菊酯类杀虫剂和杀螨剂,主要用于控制蜜蜂蜂群中的瓦螨。以下是对其科学研究应用的全面分析,重点关注六种独特的应用:
蜂箱中的杀螨剂
陶-氟伐酯被广泛用作杀螨剂,以控制蜜蜂蜂群中的瓦螨,瓦螨是影响蜜蜂健康的重要害虫。 该化合物是阿匹坦等产品的活性成分,对于通过防止螨虫侵染来维持蜂群健康至关重要 .
农药风险评估
欧洲食品安全局 (EFSA) 已对陶-氟伐酯作为农药进行了同行评审和风险评估。 这些评估有助于确定安全的使用水平和做法,以最大限度地减少对非目标生物和环境的风险 .
对最大残留限量的监管影响
陶-氟伐酯在农业中的使用已导致关于修改现有最大残留限量 (MRL) 的讨论,以适应其在南欧和北欧的使用 ,除了番茄,对各种作物。
对蜜蜂的残留影响
研究人员已经对陶-氟伐酯在蜜蜂蜂群中的残留,特别是在蜂蜡和蜂面包中的残留进行了研究。 研究还探讨了瓦螨对这种杀螨剂的遗传抗性模式 .
对蜜蜂健康的影响
科学研究已经调查了陶-氟伐酯对蜜蜂学习、记忆和对刺激的反应的影响。 了解这些影响对于确保害虫控制方法不会对蜜蜂的认知和行为产生负面影响至关重要 .
瓦螨抗性检测
陶-氟伐酯的过度使用导致瓦螨产生抗性,钠通道基因 NaVChs 发生突变。 对检测抗性水平的研究有助于制定更有效的螨虫控制策略 .
作用机制
Target of Action
Tau-fluvalinate primarily targets the sodium channel protein type 1 subunit alpha . This protein mediates the voltage-dependent sodium ion permeability of excitable membranes .
Mode of Action
Tau-fluvalinate acts as a sodium channel modulator . It causes changes in the permeability of sodium channels of nerve membranes, leading to prolonged depolarisation and hyperexcitability . This interaction with its targets results in the disruption of normal neural activity, leading to the paralysis and eventual death of the pest.
Biochemical Pathways
It’s known that tau-fluvalinate affects the function of sodium channels, disrupting the normal flow of sodium ions across the nerve cell membrane . This disruption can lead to a cascade of effects downstream, including the impairment of normal neural signaling.
Pharmacokinetics
Tau-fluvalinate is a stable, nonvolatile, viscous, heavy oil soluble in organic solvents . It’s known to have an affinity for beeswax, which can lead to its accumulation in the fat bodies of honey bees . This suggests that tau-fluvalinate may have significant bioaccumulation potential, which could impact its bioavailability and overall effectiveness.
Result of Action
The primary result of tau-fluvalinate’s action is the paralysis and death of the target pest. For example, it’s used to control Varroa destructor mites in honey bee colonies . . For instance, studies have found negative effects of tau-fluvalinate on honey bee learning, memory, responsiveness to sucrose, and survival, especially in high oral doses .
Action Environment
The efficacy and stability of tau-fluvalinate can be influenced by various environmental factors. For example, its effectiveness can be affected by the method of application, hive complexities, and bee behaviors . Additionally, environmental conditions such as pH and UV irradiation time can influence the photochemically-induced fluorescence spectral properties of tau-fluvalinate .
安全和危害
生化分析
Biochemical Properties
Tau-fluvalinate interacts with voltage-gated sodium channels (VGSCs) in the nervous system of insects . The compound binds to these channels, causing prolonged depolarization and hyperexcitability . This leads to paralysis and death in insects .
Cellular Effects
Tau-fluvalinate has been shown to have negative effects on honey bee learning, memory, responsiveness to sucrose, and survival, especially in high oral doses . It affects cognitive abilities and induces changes in energy metabolism associated with the subsets of specific neuropeptides .
Molecular Mechanism
The molecular mechanism of tau-fluvalinate involves interference with the recovery of action potentials through binding to voltage-gated sodium channels . This causes prolonged depolarization and hyperexcitability, leading to paralysis and death in insects .
Temporal Effects in Laboratory Settings
In laboratory settings, tau-fluvalinate has been shown to have long-term effects on honey bee learning, memory, responsiveness to sucrose, and survival . These effects were especially pronounced in high oral doses .
Dosage Effects in Animal Models
In animal models, the effects of tau-fluvalinate vary with different dosages. High doses of tau-fluvalinate have been shown to have negative effects on honey bee learning, memory, responsiveness to sucrose, and survival .
Metabolic Pathways
Tau-fluvalinate is involved in metabolic pathways that lead to its detoxification . It is metabolized very efficiently, leading to a relatively high tolerance towards these compounds .
Transport and Distribution
Tau-fluvalinate is transported and distributed within cells and tissues through its solubility in organic solvents . It has a potential for particle-bound transport .
Subcellular Localization
It is known that tau-fluvalinate binds to voltage-gated sodium channels, which are located in the cell membrane .
属性
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/t23?,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INISTDXBRIBGOC-XMMISQBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037555 | |
| Record name | tau-Fluvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; Formulated as flowable concentrate and impregnated strips (bee hives); [Reference #1] Colorless viscous liquid; Formulated as an oil in water emulsion; [EFSA] | |
| Record name | Tau-fluvalinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9474 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000001 [mmHg] | |
| Record name | Tau-fluvalinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9474 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
102851-06-9 | |
| Record name | Tau-fluvalinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102851-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tau-fluvalinate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102851069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tau-Fluvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-, cyano(3-phenoxyphenyl)methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .TAU.-FLUVALINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R533F643E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



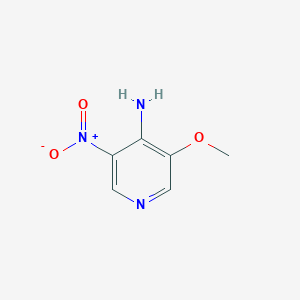
![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)
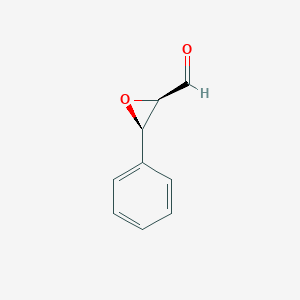
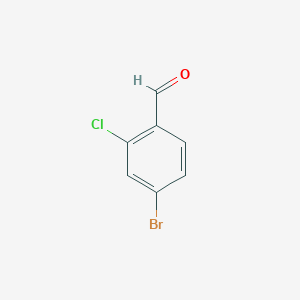
![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)
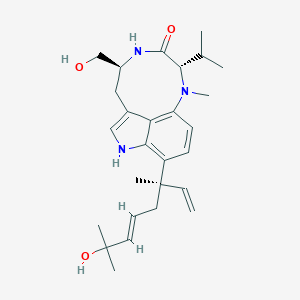
![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B143080.png)
